Product packaging for 2-methyl-2-(piperidin-4-yl)propanenitrile(Cat. No.:CAS No. 1258826-65-1)

2-methyl-2-(piperidin-4-yl)propanenitrile

Cat. No.: B6266076
CAS No.: 1258826-65-1
M. Wt: 152.24 g/mol
InChI Key: CZCCYJJBCQXQTM-UHFFFAOYSA-N
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Description

Contextualization within Nitrile and Piperidine (B6355638) Chemistry Research

2-Methyl-2-(piperidin-4-yl)propanenitrile is a heterocyclic compound that incorporates two key functional groups: a nitrile (-C≡N) and a piperidine ring. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. researchgate.netresearchgate.net It is considered a "privileged" structure due to its frequent appearance in a wide array of biologically active compounds and approved drugs. researchgate.netresearchgate.net The piperidine moiety's conformational flexibility and its ability to be substituted at various positions allow for the fine-tuning of a molecule's three-dimensional shape and properties to optimize interactions with biological targets. researchgate.netnih.gov

The nitrile group, on the other hand, is a versatile functional group in organic synthesis. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions, making it a valuable precursor for a diverse range of other functionalities. In medicinal chemistry, the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other groups, such as a carbonyl or a terminal alkyne. The combination of the piperidine scaffold and the reactive nitrile group in this compound makes it a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Historical Perspective on Related Chemical Scaffolds in Research

The piperidine ring has a long and storied history in chemistry and pharmacology. It is the structural core of many naturally occurring alkaloids, such as piperine (B192125) (from black pepper) and lobeline, which have been known for their physiological effects for centuries. In modern drug discovery, piperidine derivatives have been successfully developed into a multitude of therapeutic agents, including analgesics, antipsychotics, antihistamines, and anticancer agents. researchgate.netresearchgate.net This extensive history has established the piperidine scaffold as a reliable and effective component in the design of new drugs. researchgate.net

Similarly, α-aminonitriles, which are structurally related to this compound, are important intermediates in the Strecker synthesis of amino acids, a reaction first reported in 1850. This historical significance in fundamental organic chemistry has paved the way for the development of more complex nitrile-containing compounds. The strategic combination of these two well-established and synthetically useful scaffolds—piperidine and a nitrile-containing side chain—represents a logical progression in the search for novel chemical entities for drug discovery and other research applications.

Contemporary Research Relevance of this compound

In contemporary research, the focus has shifted towards the development of molecules with greater three-dimensional complexity to better explore chemical space and interact with complex biological targets. nih.govrsc.org Flat, aromatic structures, which once dominated screening libraries, are now often supplemented with more saturated, sp3-rich scaffolds like piperidine. nih.govrsc.org this compound fits well within this modern paradigm. Its non-planar piperidine ring provides a 3D framework, while the gem-dimethyl group on the α-carbon of the nitrile can introduce specific steric constraints that may be beneficial for binding to a target protein.

The compound is primarily of interest as a chemical intermediate in the synthesis of more elaborate molecules. Researchers in medicinal chemistry and process chemistry utilize such building blocks to construct novel compounds for biological screening. The presence of both a secondary amine in the piperidine ring and the nitrile group allows for orthogonal chemical modifications, meaning one group can be reacted selectively without affecting the other, providing significant synthetic flexibility.

Overview of Research Trajectories for this compound

Future research involving this compound and its derivatives is likely to proceed along several trajectories. One major avenue will be its continued use as a scaffold in medicinal chemistry to generate libraries of diverse compounds for high-throughput screening against various disease targets. For example, the nitrile group could be converted to a tetrazole, a common carboxylic acid bioisostere, or the piperidine nitrogen could be functionalized with a variety of substituents to explore structure-activity relationships.

Another research direction could be the development of new synthetic methodologies that utilize this compound. For instance, novel catalytic methods for the functionalization of the C-H bonds of the piperidine ring or new transformations of the nitrile group in the presence of the piperidine moiety could be explored. Furthermore, as the understanding of the biological importance of specific substitution patterns on the piperidine ring grows, there may be increased interest in synthesizing and evaluating stereoisomers of this compound and its derivatives.

Chemical Profile

Identifier Value
IUPAC Name This compound
CAS Number 1258638-34-4 (for hydrochloride salt) biosynth.com
Molecular Formula C9H16N2 uni.lu
Molecular Weight 152.24 g/mol
Monoisotopic Mass 152.13135 Da uni.lu
Canonical SMILES CC(C)(C#N)C1CCNCC1 uni.lu
InChI Key CZCCYJJBCQXQTM-UHFFFAOYSA-N uni.lu

Predicted Physicochemical Properties

Property Value Source
XLogP 1.2 uni.lu
Hydrogen Bond Donor Count 1 uni.lu
Hydrogen Bond Acceptor Count 2 uni.lu
Rotatable Bond Count 1 uni.lu
Topological Polar Surface Area 36.7 Ų nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1258826-65-1

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

2-methyl-2-piperidin-4-ylpropanenitrile

InChI

InChI=1S/C9H16N2/c1-9(2,7-10)8-3-5-11-6-4-8/h8,11H,3-6H2,1-2H3

InChI Key

CZCCYJJBCQXQTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1CCNCC1

Purity

85

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Piperidin 4 Yl Propanenitrile and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-methyl-2-(piperidin-4-yl)propanenitrile identifies several key disconnections for simplifying the target molecule into readily available starting materials. The most logical disconnection is at the C4-position of the piperidine (B6355638) ring, separating the piperidine core from the 2-methylpropanenitrile substituent. This leads to two primary synthetic strategies:

Strategy 1: Alkylation of a pre-formed piperidine ring. This approach involves the attachment of the 2-methylpropanenitrile group or a precursor to a piperidine-4-one or a related derivative.

Strategy 2: Cyclization to form the piperidine ring. This strategy involves constructing the piperidine ring from acyclic precursors that already contain the 2-methylpropanenitrile moiety or its synthetic equivalent.

A further disconnection within the 2-methylpropanenitrile group itself suggests a nitrile addition to a suitable electrophile, a common strategy in organic synthesis.

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound often rely on well-established chemical reactions that are robust and have been optimized over time.

Strecker Reaction-Based Approaches

The Strecker synthesis is a powerful method for preparing α-aminonitriles, which can be precursors to the target molecule. organic-chemistry.orgwikipedia.org A modified Strecker-type condensation is a prominent route for synthesizing related functionalized piperidines. researchgate.net

This approach typically involves the reaction of a piperidone, such as 1-benzylpiperidin-4-one, with a source of cyanide (e.g., hydrogen cyanide or a cyanide salt) and an amine. researchgate.net The reaction proceeds through the formation of an intermediate imine from the piperidone and the amine, which is then attacked by the cyanide nucleophile to form the α-aminonitrile. wikipedia.orgmasterorganicchemistry.com The choice of the amine and the reaction conditions can be optimized to achieve high yields. For instance, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline (B41778) and HCN has been reported to yield the corresponding anilino-nitrile in approximately 90% yield. researchgate.net

The general mechanism of the Strecker synthesis involves the initial formation of an iminium ion from the ketone and amine, followed by the nucleophilic addition of cyanide. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition Strategies

Nucleophilic addition reactions are also central to the synthesis of this compound. A common strategy involves the N-alkylation of a piperazine (B1678402) derivative with a suitable electrophile containing the propanenitrile moiety. For example, the synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester has been achieved through the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate. researchgate.net A similar strategy can be envisioned for the target molecule, where a protected piperidine derivative is alkylated with a halo-substituted 2-methylpropanenitrile.

Another approach involves the addition of a cyanide source to an activated piperidine derivative. This can be seen in tandem Strecker-intramolecular cyclization reactions used in the synthesis of related bicyclic proline analogues. researchgate.net

Advanced Synthetic Techniques for this compound Derivatives

More recent synthetic efforts have focused on developing more efficient and selective methods, including catalytic and stereoselective approaches.

Catalytic Methods

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Catalytic methods have been developed for the synthesis of various pyridine (B92270) and piperidine derivatives. nih.gove3s-conferences.orgsemanticscholar.org For instance, the synthesis of methylpyridines has been achieved through a gas-phase catalytic method using various metal oxides on a kaolin (B608303) support. e3s-conferences.orgsemanticscholar.org

In the context of synthesizing derivatives of the target molecule, catalytic hydrogenation of a corresponding pyridine precursor is a viable strategy. nih.gov Various transition metal catalysts, including ruthenium and rhodium complexes, have been employed for the hydrogenation of pyridine derivatives to piperidines. nih.gov Furthermore, photocatalysis has been utilized in the synthesis of enantioenriched spirocyclic 2-arylpiperidines, demonstrating the potential of modern catalytic methods in this area. rsc.org

A patent describes a method for synthesizing 2-methyl-2-butenenitrile through the direct isomerization of an alkene-nitrile mixed liquid using a calcium-containing inorganic base as a catalyst. google.com This highlights the use of catalysis for manipulating nitrile-containing compounds.

Stereoselective Synthesis of Enantiopure Isomers

The synthesis of enantiomerically pure piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. acs.orgnih.gov Several stereoselective methods have been developed to access chiral piperidines.

One approach is the kinetic resolution of racemic mixtures. For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system. rsc.org

Asymmetric hydrogenation of pyridinium (B92312) salts using chiral catalysts, such as iridium complexes with chiral ligands, has proven to be an effective method for preparing enantioenriched piperidines. nih.gov High levels of enantioselectivity have been obtained, providing a practical route to chiral piperidine-containing compounds. nih.gov

The stereoselective synthesis of 2,4-methanoproline homologues has been achieved through a tandem Strecker–intramolecular cyclization reaction, indicating that classical reactions can be adapted for stereoselective outcomes. researchgate.net The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines has also been described, with the key step involving the stereoselective reduction of chiral nonracemic lactams. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous chemicals, the development of catalyst-free and solvent-free reaction conditions, and the improvement of atom economy.

Recent advancements have focused on creating more sustainable synthetic pathways for piperidine derivatives. openpr.com One approach involves the use of biocatalytic carbon-hydrogen oxidation, which selectively introduces functional groups, followed by nickel electrocatalysis for cross-coupling reactions. This method can significantly reduce the number of synthetic steps and avoids the use of expensive and toxic heavy metals like palladium. news-medical.net

Another green approach is the use of heterogeneous catalysts, such as nickel single atoms supported on carbon nitride (Ni1/CN), for C(sp2)−C(sp3) coupling reactions under visible light. acs.org This method offers a more sustainable alternative to traditional homogeneous catalysis. Furthermore, research has demonstrated the successful synthesis of thiophene-based Schiff bases containing piperidine rings without the use of any catalyst or solvent, achieving high yields in a short reaction time.

The principles of green chemistry are increasingly being integrated into the synthesis of piperidine derivatives, driven by both environmental concerns and the potential for increased efficiency and cost savings.

Key Green Chemistry Approaches in Piperidine Synthesis

Principle Application in Piperidine Synthesis Benefit
Use of Catalysts Employing biocatalysts and heterogeneous catalysts like nickel on carbon nitride. news-medical.netacs.orgReduces reliance on precious metals and allows for easier separation and recycling of the catalyst.
Atom Economy Designing reactions that incorporate a maximum amount of the starting materials into the final product.Minimizes waste generation.
Safer Solvents and Auxiliaries Exploring solvent-free reaction conditions or using greener solvents like water or ethanol. Reduces the environmental impact and improves worker safety.
Energy Efficiency Utilizing methods like photocatalysis that can proceed at ambient temperature and pressure. acs.orgLowers energy consumption and associated costs.
Reduction of Derivatives Minimizing the use of protecting groups to reduce the number of synthetic steps. news-medical.netSimplifies the process and reduces waste.

Molecular Design and Structure Activity Relationship Sar Studies of 2 Methyl 2 Piperidin 4 Yl Propanenitrile

Fundamental Structural Features of 2-Methyl-2-(piperidin-4-yl)propanenitrile

This compound is a heterocyclic compound featuring a piperidine (B6355638) ring substituted at the 4-position with a 2-methylpropanenitrile group. uni.lu The core structure consists of a six-membered saturated ring containing one nitrogen atom. wikipedia.orgmdpi.com This piperidine moiety is a prevalent scaffold in many pharmaceuticals due to its ability to interact with biological targets. wikipedia.orgmdpi.comias.ac.in The gem-dimethyl group on the carbon adjacent to the nitrile introduces steric bulk, which can influence binding affinity and metabolic stability. The nitrile group (a carbon triple-bonded to a nitrogen) is a polar functional group that can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at a receptor binding site. nih.gov

Systematic Modifications of the Nitrile Moiety in this compound Analogues

The nitrile group is a versatile functional group that can be replaced by various bioisosteres to modulate a compound's physicochemical properties and biological activity. nih.govcambridgemedchemconsulting.com Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comprinceton.edu

For instance, hydrolysis of the nitrile group can yield a primary amide (CONH2) or a carboxylic acid (COOH). The amide can act as both a hydrogen bond donor and acceptor, while the carboxylic acid is typically ionized at physiological pH and can form strong ionic interactions. Reduction of the nitrile would lead to a primary amine (CH2NH2), introducing a basic center that can form salt bridges.

Other potential bioisosteric replacements for the nitrile group include various five-membered heterocycles like tetrazoles, oxadiazoles, or thiadiazoles. These rings can mimic the steric and electronic properties of the nitrile group while potentially offering advantages in terms of metabolic stability or solubility. The choice of a specific bioisostere depends on the desired interaction with the biological target. For example, a tetrazole ring can act as a non-classical bioisostere for a carboxylic acid.

Original Group Bioisosteric Replacement Potential Change in Properties
Nitrile (-C≡N)Carboxylic Acid (-COOH)Increased acidity, potential for ionic interactions.
Nitrile (-C≡N)Amide (-CONH2)Introduction of hydrogen bond donor/acceptor capabilities.
Nitrile (-C≡N)TetrazoleMimics the acidic properties of a carboxylic acid.
Nitrile (-C≡N)OxadiazoleCan modulate electronic and steric profile.

Exploration of Piperidine Ring Substitutions in this compound Derivatives

Modifications to the piperidine ring of this compound can significantly impact its biological activity. acs.org Substitutions can be made at various positions on the ring, including the nitrogen atom and the carbon atoms.

N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. wikipedia.org Alkylation, acylation, or substitution with aromatic or heteroaromatic rings can alter the compound's basicity, lipophilicity, and steric profile. These changes, in turn, influence how the molecule interacts with its biological target and can affect properties like membrane permeability and metabolic stability. For example, adding a benzyl (B1604629) group to the nitrogen can introduce aromatic interactions. nih.gov

Ring Carbon Substitution: Introducing substituents on the carbon atoms of the piperidine ring can influence the molecule's conformation and its affinity for a target receptor. acs.org For example, methyl groups can be added to various positions to probe the steric tolerance of the binding pocket. acs.orgdocumentsdelivered.com The position and stereochemistry of these substituents are often critical for activity. For instance, in some classes of piperidine derivatives, a methyl group at the 4-position has been shown to enhance affinity for the σ1 receptor. acs.orgdocumentsdelivered.com Fluorine substitution is another common strategy used to alter the electronic properties and metabolic stability of the piperidine ring. d-nb.inforesearchgate.net

Substitution Position Example Substituent Potential Impact
N1-positionBenzylIncreased lipophilicity, potential for pi-stacking interactions.
C2-positionMethylCan introduce steric hindrance and affect ring conformation.
C3-positionHydroxylIncreased polarity, potential for hydrogen bonding.
C4-positionFluoroAlters electronic properties, can block metabolism.

Impact of Chiral Centers on the Activity Profiles of this compound Enantiomers

The introduction of a substituent on the piperidine ring of this compound, for instance at the 3-position, would create a chiral center. This would result in the existence of two enantiomers, which are non-superimposable mirror images of each other. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological activities, a phenomenon known as stereoselectivity.

One enantiomer may bind with high affinity to a specific receptor, while the other may have low or no affinity. In some cases, one enantiomer may even have a different or opposing biological effect. For example, studies on 3,4-disubstituted piperidine derivatives have shown that the (3S,4S) enantiomer can exhibit greater inhibitory activity compared to other stereoisomers. tandfonline.com Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the drug discovery process to identify the more potent and selective isomer.

Conformational Analysis and its Influence on the Biological Interactions of this compound

The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom and substituents can lead to different conformational preferences. wikipedia.orgias.ac.in For this compound, the large 2-methylpropanenitrile group at the 4-position would strongly prefer an equatorial orientation to minimize steric hindrance (1,3-diaxial interactions).

The conformation of the piperidine ring is crucial as it dictates the three-dimensional arrangement of the substituents and thus their ability to interact with a biological target. The interplay of steric effects, electrostatic interactions, and hyperconjugation influences the conformational equilibrium. d-nb.inforesearchgate.net In polar solvents, the axial conformer of some piperidine derivatives may be more stable. wikipedia.org Computational modeling and NMR spectroscopy are powerful tools for studying the conformational preferences of piperidine derivatives. ias.ac.ind-nb.inforesearchgate.net

QSAR Modeling of this compound and its Structural Variants

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing QSAR models for this compound and its analogs, it is possible to predict the activity of new, unsynthesized compounds and to gain insight into the structural features that are important for activity.

A typical QSAR study involves calculating a variety of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or support vector machines (SVM) are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.govresearchgate.net A robust and predictive QSAR model can then be used to guide the design of new analogs with improved potency and selectivity. tandfonline.comnih.gov

Descriptor Type Example Descriptor Relevance to Biological Activity
ElectronicPartial Atomic ChargesGoverns electrostatic and hydrogen bonding interactions.
StericMolecular VolumeDefines the size and shape requirements of the binding site.
HydrophobicLogPInfluences membrane permeability and hydrophobic interactions.
TopologicalConnectivity IndicesDescribes the branching and connectivity of the molecule.

Pharmacological and Biochemical Mechanistic Investigations of 2 Methyl 2 Piperidin 4 Yl Propanenitrile

Receptor Binding Affinities and Selectivity of 2-Methyl-2-(piperidin-4-yl)propanenitrile

There is currently no published data detailing the binding affinities and selectivity of this compound for any receptor systems.

Dopamine (B1211576) Receptor Subtype Interactions (D1, D2, D3, D4, D5) of this compound

No studies have been identified that assess the binding profile of this compound at any of the dopamine receptor subtypes (D1, D2, D3, D4, or D5). Consequently, no data on its affinity (e.g., Ki, IC50) or selectivity for these receptors is available.

Serotonin (B10506) Receptor Modulation by this compound

The scientific literature lacks any reports on the interaction of this compound with serotonin (5-HT) receptors. Therefore, its binding affinity and functional activity at various 5-HT receptor subtypes are unknown.

Adrenergic and Cholinergic Receptor Binding Profiles of this compound

Information regarding the binding characteristics of this compound at adrenergic and cholinergic receptors is not present in the available scientific record.

Enzyme Inhibition or Activation Mechanisms of this compound

There are no published studies investigating the effects of this compound on the activity of any enzymes. Therefore, its potential as an enzyme inhibitor or activator remains uncharacterized.

Ion Channel Modulation by this compound

The modulatory effects of this compound on ion channels have not been a subject of any published research. Data on its potential to alter the function of sodium, potassium, calcium, or other ion channels is not available.

Preclinical in Vitro and in Vivo Mechanistic Research on 2 Methyl 2 Piperidin 4 Yl Propanenitrile

Cellular Assays for Investigating Mechanisms of Action of 2-Methyl-2-(piperidin-4-yl)propanenitrile

Comprehensive searches have yielded no specific studies detailing the use of this compound in cellular assays to probe its mechanism of action.

Receptor Functional Assays in Cell Lines with this compound

There are no published reports of receptor functional assays being conducted with this compound. Such assays would be crucial in determining if the compound acts as an agonist, antagonist, or modulator of specific receptors.

Neurotransmitter Release and Reuptake Studies with this compound

Information regarding the effect of this compound on neurotransmitter systems is not available. Studies investigating its potential to influence the release or reuptake of key neurotransmitters such as serotonin (B10506), dopamine (B1211576), or norepinephrine (B1679862) have not been published.

Gene Expression and Protein Modulation Studies of this compound

There is no data on whether this compound can modulate gene expression or alter protein levels within cells.

Mechanistic Studies in Animal Models Administered with this compound

Similarly, the in vivo effects and mechanisms of this compound in animal models have not been documented in the available scientific literature.

Behavioral Neuroscience Paradigms for Elucidating Neurochemical Mechanisms of this compound

No studies utilizing behavioral neuroscience paradigms to understand the neurochemical mechanisms of this compound have been found.

Electrophysiological Recordings of this compound Effects

There are no published electrophysiological studies to indicate how this compound might affect neuronal activity or synaptic transmission.

Neuroimaging Techniques for Mapping this compound Distribution and Receptor Occupancy in Preclinical Models

There is currently no publicly available research detailing the use of neuroimaging techniques, such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), to map the distribution and receptor occupancy of this compound in the central nervous system of preclinical models. Such studies would be essential to visualize its brain penetration, identify its molecular targets, and establish a relationship between drug concentration and target engagement.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research of this compound

Detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling is a cornerstone of preclinical drug development, providing insights into a compound's behavior in a biological system. However, for this compound, this information is not available in published literature.

Absorption and Distribution Studies of this compound in Preclinical Models

No studies have been published detailing the absorption and distribution characteristics of this compound in preclinical models. Key parameters such as bioavailability, the rate and extent of absorption, and the pattern of distribution to various tissues and organs remain undetermined.

Metabolite Identification and Metabolic Pathways of this compound

The metabolic fate of this compound has not been documented. Research identifying the metabolites formed from the parent compound and elucidating the primary metabolic pathways in preclinical species is not present in the available scientific literature.

Excretion Mechanisms of this compound

Information regarding the routes and rates of excretion of this compound and its potential metabolites from the body is not available. Studies to determine the primary mechanisms of clearance, whether through renal or fecal pathways, have not been published.

Computational and Theoretical Studies of 2 Methyl 2 Piperidin 4 Yl Propanenitrile

Quantum Mechanical (QM) Calculations for 2-Methyl-2-(piperidin-4-yl)propanenitrile

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Electronic Structure and Reactivity Descriptors of this compound

The electronic structure of this compound can be elucidated using methods like Density Functional Theory (DFT). These calculations provide a detailed picture of the electron distribution and are used to derive reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability.

A molecular electrostatic potential (MEP) map can also be generated. This map visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a negative potential (red) around the nitrogen atom of the nitrile group, indicating a region susceptible to electrophilic attack. The nitrogen of the piperidine (B6355638) ring would also exhibit a negative potential, while the hydrogen attached to it would show a positive potential (blue), highlighting its hydrogen-bond-donating capability.

Table 1: Calculated Reactivity Descriptors for this compound (Illustrative)

ParameterValue (Illustrative)Significance
HOMO Energy -7.2 eVElectron-donating capacity
LUMO Energy 1.5 eVElectron-accepting capacity
HOMO-LUMO Gap 8.7 eVChemical stability and reactivity
Ionization Potential 7.2 eVEnergy required to remove an electron
Electron Affinity -1.5 eVEnergy released upon gaining an electron

Spectroscopic Property Predictions for this compound (NMR, IR, UV/Vis)

QM calculations can accurately predict various spectroscopic properties, which are essential for the characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimentally obtained spectra and for confirming the compound's structure. The calculated shifts for the piperidine ring protons and carbons would be particularly sensitive to the ring's conformation.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This would show characteristic peaks for the C≡N stretch of the nitrile group (typically around 2240 cm⁻¹), the N-H stretch of the secondary amine in the piperidine ring (around 3300 cm⁻¹), and various C-H and C-C stretching and bending vibrations.

UV/Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV/Vis absorption spectrum. For a saturated molecule like this compound, significant absorption would not be expected in the visible region, but transitions involving the nitrile and amine lone pairs might occur in the UV region.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment.

Conformational Ensemble Analysis of this compound

The piperidine ring in this compound can adopt different chair and boat conformations. MD simulations can explore the conformational landscape of the molecule over time, revealing the relative populations of different conformers. nih.gov This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape. The orientation of the 2-methyl-2-nitrilepropane substituent (axial vs. equatorial) on the piperidine ring is a key conformational feature that would be analyzed. nih.gov

Protein-Ligand Interactions of this compound with Target Receptors

If a biological target for this compound is identified, MD simulations can be used to study the stability and dynamics of the protein-ligand complex. nih.gov These simulations can reveal how the ligand binds within the receptor's active site, the specific hydrogen bonds and hydrophobic interactions that stabilize the complex, and the role of water molecules in mediating these interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often monitored to assess the stability of the complex. nih.gov

Docking Studies and Virtual Screening for this compound

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. researchgate.netconnectjournals.com

Docking studies can be employed to screen large libraries of compounds to identify potential binders to a specific protein target, a process known as virtual screening. nih.govplos.orgsci-hub.box For this compound, docking could be used to predict its binding mode and affinity to a range of potential receptors. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and then using a scoring function to evaluate the different binding poses.

The results of a docking study are typically presented as a binding score, which estimates the binding affinity, and a detailed visualization of the predicted binding pose. This can highlight key interactions, such as hydrogen bonds between the piperidine's N-H group and a receptor's hydrogen bond acceptor, or interactions involving the nitrile group.

Table 2: Illustrative Docking Results for this compound with a Hypothetical Receptor

ParameterValue (Illustrative)Description
Binding Affinity (kcal/mol) -8.5Estimated free energy of binding. More negative values indicate stronger binding.
Hydrogen Bonds 2Predicted hydrogen bonds between the ligand and receptor residues.
Interacting Residues Asp120, Tyr345, Phe280Amino acid residues in the receptor's binding site that interact with the ligand.

These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a powerful framework for characterizing this compound and predicting its behavior at a molecular level. Such studies are instrumental in modern drug discovery and materials science, enabling a more rational and efficient design of new chemical entities.

Prediction of Binding Modes for this compound

The prediction of how a small molecule like this compound binds to a biological target is a cornerstone of computational drug discovery. This is typically achieved through molecular docking simulations. In this process, a three-dimensional model of the target protein is used as a receptor, and the ligand's conformational flexibility is explored to find the most stable binding pose, which is estimated by a scoring function that calculates the binding energy.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by examining a structurally related compound containing a piperidine moiety. For instance, studies on 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (referred to as compound 5 in a study) have successfully predicted its binding mode within the human sigma-1 receptor (hσ1R). researchgate.netmdpi.com These computational models are crucial for understanding the specific molecular interactions that drive binding affinity and selectivity. researchgate.net The predicted binding energy for this related compound was -11.2 kcal/mol, indicating a strong and stable interaction with the receptor. researchgate.net

Table 1: Example of Predicted Binding Mode Data for a Related Piperidine Compound

Compound Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues (Predicted)

This table is illustrative of the type of data generated from binding mode prediction studies and uses data from a related compound due to the absence of specific data for this compound.

Identification of Novel Biological Targets for this compound

Computational methods are instrumental in identifying potential new biological targets for compounds. Techniques such as reverse docking, ligand-based similarity searching, and panel screening against a library of known protein structures can help hypothesize which proteins a molecule like this compound might interact with. These approaches are particularly valuable for de-orphaning novel compounds or repositioning existing ones.

Again, using related piperidine-containing molecules as a case study, computational and subsequent experimental work identified that certain pyridine-3,5-dicarbonitrile (B74902) derivatives have high affinity for sigma receptors (σ1R and σ2R) and also act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netmdpi.com For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was found to be a potent dual-target agent against AChE and σ1R. mdpi.com Such findings, driven by initial computational screening, highlight the polypharmacological potential of this chemical scaffold.

Table 2: Example of Identified Biological Targets and Affinities for a Related Piperidine Compound

Compound Biological Target Activity Type Measured Affinity/Potency
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Acetylcholinesterase (AChE) Inhibition IC₅₀ = 13 nM mdpi.com
Butyrylcholinesterase (BuChE) Inhibition IC₅₀ = 3.1 µM mdpi.com
Human Sigma-1 Receptor (hσ1R) Binding Affinity Kᵢ = 1.45 nM mdpi.com

This table demonstrates the kind of data produced when identifying novel biological targets and is based on findings for a related compound, as specific data for this compound is not available.

Chemoinformatics and Cheminformatics Applications for this compound

Chemoinformatics provides the tools to compute and analyze the structural and physicochemical properties of molecules from their two-dimensional or three-dimensional representations. For this compound, various molecular descriptors can be calculated to predict its behavior and similarity to other known compounds. These descriptors are fundamental for building quantitative structure-activity relationship (QSAR) models.

Public databases provide pre-calculated chemoinformatic data for this compound. These include basic structural information as well as predicted properties that are useful for computational modeling. uni.lu For example, the predicted octanol-water partition coefficient (XlogP) gives an indication of the molecule's lipophilicity, which is a critical parameter for membrane permeability. uni.lu Predicted collision cross-section (CCS) values are also available, which are important for analytical techniques like ion mobility-mass spectrometry. uni.lu

Table 3: Chemoinformatic Properties of this compound

Property Value
Molecular Formula C₉H₁₆N₂ uni.lu
Monoisotopic Mass 152.13135 Da uni.lu
SMILES CC(C)(C#N)C1CCNCC1 uni.lu
InChIKey CZCCYJJBCQXQTM-UHFFFAOYSA-N uni.lu
Predicted XlogP 1.2 uni.lu
Predicted Collision Cross Section (CCS) for [M+H]⁺ 136.3 Ų uni.lu

In Silico ADMET Prediction Methodologies for this compound

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug development to filter out candidates with unfavorable profiles. Methodologies include QSAR models, machine learning algorithms, and physiologically based pharmacokinetic (PBPK) modeling.

For a compound like this compound, a typical in silico ADMET screen would evaluate a range of properties. While a specific ADMET profile for this compound is not published, the types of parameters assessed are well-established. These include predictions of oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential cardiotoxicity via hERG channel inhibition. The pyridine (B92270) nucleus, present in many biologically active agents, is often a subject of such analyses. nih.gov

Table 4: Illustrative Example of In Silico ADMET Prediction Parameters

ADMET Parameter Predicted Property Typical Model Output
Absorption Human Intestinal Absorption (HIA) Good/Moderate/Poor
Caco-2 Permeability High/Low
Distribution Blood-Brain Barrier (BBB) Penetration Yes/No
Plasma Protein Binding (PPB) % Bound
Metabolism CYP2D6 Inhibition Inhibitor/Non-inhibitor
CYP3A4 Inhibition Inhibitor/Non-inhibitor
Excretion Renal Clearance High/Low
Toxicity hERG Inhibition (Cardiotoxicity) High/Medium/Low Risk

This table is a generalized and illustrative example of the output from in silico ADMET prediction methodologies and does not represent actual data for this compound.

Advanced Analytical and Characterization Methodologies for Research on 2 Methyl 2 Piperidin 4 Yl Propanenitrile

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools in the chemical analysis of 2-methyl-2-(piperidin-4-yl)propanenitrile, providing detailed information about its molecular structure and purity.

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass and elemental composition of this compound. researchgate.net This method offers high accuracy, typically to within 0.001 atomic mass units, which allows for the unambiguous identification of the compound and the differentiation from isobaric interferences. researchgate.netresearchgate.net Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are commonly employed HRMS analyzers. researchgate.netresearchgate.net The high resolving power of these instruments enables the generation of distinct fragmentation patterns, which further aids in structural confirmation and the identification of unknown related substances. researchgate.netnih.gov For instance, the hydrochloride salt of this compound has a molecular formula of C₉H₁₇ClN₂ and a molecular weight of 188.7 g/mol . biosynth.com HRMS can precisely measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, providing strong evidence for its identity.

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₉H₁₆N₂
Exact Mass152.1313
Measured m/z [M+H]⁺153.1388
Mass Accuracy (ppm)< 5

Note: The data in this table is illustrative and may not represent actual experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound in solution. mdpi.com It provides detailed information about the chemical environment of each atom in the molecule. mdpi.com

¹H NMR: Proton NMR spectra reveal the number of different types of protons, their chemical shifts, and their coupling patterns, which helps in assigning the protons to specific positions within the piperidine (B6355638) ring and the propanenitrile moiety.

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons. mdpi.com HSQC correlates directly bonded ¹H and ¹³C nuclei, while HMBC shows correlations between protons and carbons that are two or three bonds away. These experiments are crucial for the unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperidine C2, C6 (axial)~2.6-2.8~45-47
Piperidine C2, C6 (equatorial)~3.0-3.2~45-47
Piperidine C3, C5 (axial)~1.5-1.7~30-32
Piperidine C3, C5 (equatorial)~1.8-2.0~30-32
Piperidine C4~1.9-2.1~38-40
Methyl (CH₃)₂~1.3-1.5~25-27
Quaternary C-~35-37
Nitrile (C≡N)-~120-125

Note: The data in this table is predicted and may vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. spectroscopyonline.comksu.edu.sa

IR Spectroscopy: In IR spectroscopy, the absorption of infrared radiation corresponds to the vibrational transitions in the molecule. mdpi.com For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the secondary amine in the piperidine ring, C-H stretching of the alkyl groups, and the C≡N stretching of the nitrile group. The intensity of absorption bands is related to the change in the dipole moment during the vibration. ksu.edu.sa

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. ksu.edu.sa It is particularly sensitive to non-polar bonds and symmetric vibrations. ksu.edu.sa Therefore, the C-C skeletal vibrations and the symmetric C-H bending modes of the methyl groups would be expected to show strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Piperidine)Stretching3300-3500 (broad)
C-H (Alkyl)Stretching2850-3000
C≡N (Nitrile)Stretching2210-2260
C-N (Piperidine)Stretching1020-1250
C-H (Alkyl)Bending1350-1470

Note: The data in this table represents typical ranges for the specified functional groups.

UV-Visible Spectroscopy for Electronic Transitions of this compound

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. slideshare.netuzh.ch Organic molecules containing chromophores, which are functional groups with valence electrons of low excitation energy, can absorb UV or visible light. tanta.edu.eg For this compound, the primary chromophore is the nitrile group (C≡N). The electronic transitions associated with this group are typically n → π* and π → π* transitions. uzh.chlibretexts.org The absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic parameters that can be determined from the UV-visible spectrum. rsc.org The presence of the piperidine ring, an auxochrome, may cause a slight shift in the absorption maximum.

Table 4: Expected Electronic Transitions for this compound

TransitionWavelength Range (nm)Molar Absorptivity (ε)
n → σ* (N of piperidine)< 200Low to Medium
n → π* (Nitrile)~270-300Low
π → π* (Nitrile)< 200High

Note: The data in this table is an estimation and can be influenced by solvent polarity and pH.

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical and chemical compounds. wjpmr.com Developing a robust HPLC method for this compound is crucial for purity testing and quantitative analysis.

A typical approach for method development involves:

Column Selection: A reversed-phase C18 column is often a good starting point for the separation of moderately polar compounds like this compound. wjpmr.comresearchgate.net

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. sigmaaldrich.com The pH of the aqueous phase is a critical parameter to control the ionization state of the basic piperidine nitrogen.

Detection: A UV detector is suitable for detecting the nitrile chromophore. The detection wavelength should be set at or near the λmax determined by UV-visible spectroscopy.

Optimization: The method is optimized by adjusting the mobile phase composition (gradient or isocratic elution), flow rate, and column temperature to achieve good resolution, symmetric peak shape, and a reasonable analysis time. lcms.czhumanjournals.com

Table 5: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is an example method and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS provides invaluable information regarding its purity and molecular structure through its characteristic fragmentation patterns.

Methodology and Expected Fragmentation:

A typical GC-MS analysis would involve the injection of a dilute solution of the compound onto a capillary column, often with a non-polar stationary phase. The compound would travel through the column at a rate dependent on its volatility and interaction with the stationary phase, resulting in a specific retention time. Upon elution from the column, the molecule enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). This high-energy process induces fragmentation of the molecule.

The major fragmentation pathways would likely involve the piperidine ring and the quaternary carbon center. Key expected fragments are detailed in the table below.

Expected Fragment (m/z) Proposed Structure/Origin Significance
152[C₉H₁₆N₂]⁺Molecular Ion
137[M - CH₃]⁺Loss of a methyl group
96[C₆H₁₀N]⁺Fragmentation of the piperidine ring
82[C₅H₈N]⁺Further fragmentation of the piperidine ring
69[C(CH₃)₂CN]⁺α-cleavage at the quaternary carbon

This table represents predicted data based on the general fragmentation patterns of piperidine compounds and may not reflect experimentally observed values.

The fragmentation of the piperidine ring is a common characteristic, often leading to a base peak corresponding to a stable fragment. caymanchem.com The presence of the nitrile group and the gem-dimethyl group will also influence the fragmentation, potentially leading to characteristic neutral losses.

Chiral Chromatography for Enantiomeric Purity Determination of this compound

The structure of this compound contains a quaternary stereocenter at the C2 position of the propane (B168953) chain, which is attached to the piperidine ring. This means the compound can exist as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the determination of enantiomeric purity is critical. organic-chemistry.orgacs.org Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. nih.govsigmaaldrich.com

Potential Chiral Separation Strategies:

The separation of the enantiomers of this compound would require a chiral stationary phase (CSP). Based on the successful separation of other chiral piperidine derivatives, several types of CSPs could be effective. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. nih.gov

A hypothetical chiral HPLC method could involve the following parameters:

Parameter Condition Rationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, or IC)Proven efficacy for a wide range of chiral compounds, including those with quaternary centers. nih.govresearchgate.net
Mobile Phase Normal Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine) or Reversed Phase: Acetonitrile/Water with an acidic additive (e.g., trifluoroacetic acid)The choice of mobile phase depends on the CSP and the analyte's properties. The basic or acidic additive helps to improve peak shape and resolution. organic-chemistry.orgsigmaaldrich.com
Flow Rate 0.5 - 1.0 mL/minStandard flow rates for analytical HPLC.
Detection UV at a low wavelength (e.g., 210 nm)The nitrile group provides some UV absorbance, but the lack of a strong chromophore may necessitate low wavelength detection.

This table outlines a potential method based on general principles of chiral chromatography and would require experimental optimization.

The successful separation would result in two distinct peaks in the chromatogram, each corresponding to one of the enantiomers. The ratio of the areas of these two peaks would determine the enantiomeric excess (e.e.) of the sample.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.govresearchgate.net

Anticipated Structural Features:

While no crystal structure for this compound has been reported in the searched literature, analysis of related piperidine-containing structures allows for the prediction of its key structural features. nih.govchemscene.comresearchgate.netnih.gov

The piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. nih.gov The substituent at the 4-position, the 2-methyl-2-cyanopropyl group, would likely occupy an equatorial position to minimize steric hindrance.

In the solid state, hydrogen bonding involving the secondary amine of the piperidine ring (N-H) is anticipated. This N-H group can act as a hydrogen bond donor, potentially forming hydrogen bonds with the nitrogen atom of the nitrile group of an adjacent molecule, leading to the formation of chains or more complex networks in the crystal lattice.

Structural Parameter Expected Value Basis of Prediction
Piperidine Ring Conformation ChairGeneral principle for six-membered rings. nih.gov
Substituent Position EquatorialTo minimize steric strain.
C-N (nitrile) Bond Length ~1.14 ÅTypical for nitrile groups.
C-C-N (nitrile) Bond Angle ~178-180°Linearity of the nitrile group.
Intermolecular Interactions N-H···N hydrogen bondingPresence of a hydrogen bond donor (piperidine NH) and acceptor (nitrile N). researchgate.net

This table presents expected structural parameters based on published data for similar compounds and fundamental chemical principles. Actual values would need to be determined experimentally.

Thermal Analysis Techniques (DSC, TGA) for Material Science Research of this compound

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the material properties of a compound, including its melting point, thermal stability, and decomposition profile. nd.eduresearchgate.net

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point. The temperature at the peak maximum and the enthalpy of fusion (ΔHfus) can be determined from this peak. Polymorphism, the existence of multiple crystalline forms, could be detected by the presence of multiple melting peaks or other thermal events prior to melting.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would reveal its thermal stability and decomposition pattern. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to investigate thermo-oxidative stability. The onset temperature of decomposition provides an indication of the compound's thermal stability. The TGA curve would show one or more steps of mass loss, corresponding to the evolution of volatile decomposition products.

Analytical Technique Expected Observation Information Gained
DSC An endothermic peakMelting point, enthalpy of fusion, and information on purity and polymorphism.
TGA (Inert Atmosphere) Mass loss at elevated temperaturesOnset temperature of thermal decomposition and decomposition profile.
TGA (Oxidative Atmosphere) Mass loss, potentially at lower temperatures than in an inert atmosphereThermo-oxidative stability.

This table provides a general expectation for the thermal analysis of the compound. Specific temperatures and mass loss percentages would need to be determined through experimental analysis.

The study of the thermal behavior of nitrile-containing pharmaceuticals and piperidine derivatives suggests that the decomposition may proceed through complex pathways involving the fragmentation of the piperidine ring and reactions of the nitrile group. nist.govacs.orgresearchgate.netnih.gov

Derivatives and Analogues of 2 Methyl 2 Piperidin 4 Yl Propanenitrile

Design Principles for Novel Derivatives Based on 2-Methyl-2-(piperidin-4-yl)propanenitrile Scaffold

The design of new derivatives from the this compound scaffold would typically follow established medicinal chemistry principles. The primary point for derivatization is the piperidine (B6355638) nitrogen.

Key Design Strategies:

N-Alkylation and N-Arylation: Introducing various alkyl or aryl groups on the piperidine nitrogen can significantly alter the molecule's steric and electronic properties. This can influence receptor binding, selectivity, and pharmacokinetic properties.

N-Acylation: The formation of amides by reacting the piperidine nitrogen with carboxylic acids or their derivatives is a common strategy to explore interactions with target proteins. These modifications can introduce additional hydrogen bond donors and acceptors.

Reductive Amination: Reacting the secondary amine with aldehydes or ketones under reductive conditions can build more complex substituents, extending the molecule into different regions of a target's binding pocket.

Scaffold Hopping and Ring Analogues: While direct analogues are not widely reported, a common design principle would involve replacing the piperidine ring with other cyclic amines (e.g., pyrrolidine, azepane) or its aromatic counterpart, pyridine (B92270), to create analogues like 2-methyl-2-(pyridin-4-yl)propanenitrile. This helps to understand the importance of the piperidine ring's geometry and basicity for biological activity.

Structure-activity relationship (SAR) studies for other piperidine-containing series often reveal that the nature of the substituent on the nitrogen atom is crucial for potency and selectivity. For instance, in studies of opioid ligands, modifying the N-substituent on a piperidine ring dramatically modulates affinity and efficacy at opioid receptors. nih.govgoogle.co.inresearchgate.net

Synthesis and Characterization of Key Analogues of this compound

Specific synthetic campaigns starting from this compound to generate a library of analogues are not detailed in peer-reviewed literature. However, the synthesis of N-substituted derivatives is straightforward and would follow standard organic chemistry protocols.

General Synthetic Route for N-Substituted Derivatives:

A typical reaction would involve the parent compound, this compound, and an appropriate electrophile in the presence of a base.

Synthesis of N-Benzyl Derivative:

Reactants: this compound, benzyl (B1604629) bromide, and a non-nucleophilic base like potassium carbonate.

Solvent: A polar aprotic solvent such as acetonitrile (B52724) or DMF.

Procedure: The reactants would be stirred, likely at an elevated temperature, until the reaction is complete. The product, 2-(1-benzylpiperidin-4-yl)-2-methylpropanenitrile, would then be isolated and purified using standard techniques like column chromatography.

Characterization of such analogues would involve a suite of spectroscopic methods:

Mass Spectrometry (MS): To confirm the molecular weight of the new derivative.

Infrared (IR) Spectroscopy: To observe characteristic vibrational frequencies, such as the nitrile (C≡N) stretch.

While this specific compound's analogues are not widely documented, the synthesis of related structures like 2-methyl-3-(N-piperidyl)-propane acid hydrazide and its derivatives has been reported, showcasing the chemical tractability of the piperidine scaffold. researchgate.net

Comparative Mechanistic Studies of this compound and its Derivatives

There are no public reports detailing the mechanism of action for this compound or its derivatives. Determining the mechanism would be a critical step in any drug discovery program involving this scaffold. Such studies would typically involve:

Target Identification: Screening the compound and its derivatives against a panel of biological targets (e.g., receptors, enzymes, ion channels) to identify potential interactions.

In Vitro Assays: Once a target is identified, concentration-response assays would be performed to quantify the potency (e.g., IC₅₀ or EC₅₀) of each derivative.

Binding Studies: Radioligand binding assays or other biophysical methods would be used to determine the binding affinity (Kᵢ) of the compounds for the target.

Functional Assays: To determine if the compounds act as agonists, antagonists, or modulators of the target's function.

Comparative studies across a series of derivatives would allow researchers to build a structure-activity relationship (SAR) profile. For example, comparing an N-alkylated series might reveal that increasing chain length improves potency up to a certain point, suggesting a hydrophobic pocket of a specific size in the target protein. Similar SAR studies have been crucial in optimizing other piperidine-containing inhibitors for various targets. mdpi.comnih.govfrontiersin.org

Pro-drug Strategies Based on this compound

Prodrugs are inactive or less active precursors that are converted into the active drug in the body. For a molecule like this compound, the secondary amine of the piperidine ring is the most logical site for prodrug modification.

Potential Prodrug Approaches:

N-Acyloxyalkoxycarbonyl Derivatives: Attaching a group like -(C=O)O-CH(R)-O-(C=O)-R' to the piperidine nitrogen. These are designed to be cleaved by esterase enzymes to release the parent amine.

N-Phosphoryl Derivatives: Adding a phosphate (B84403) group can dramatically increase water solubility. The phosphate moiety is cleaved by alkaline phosphatases in the body to regenerate the active compound. This is a common strategy for improving the formulation of parent drugs for intravenous administration.

N-Acyl Sulfonamide Prodrugs: In some contexts, acylation of a sulfonamide can create a prodrug that releases the active form. While this scaffold lacks a sulfonamide, N-acylation of the piperidine can similarly modulate properties, with in-vivo cleavage by amidases. nih.gov

The primary goals of these strategies would be to improve properties such as oral bioavailability, water solubility, or to achieve targeted drug delivery. The choice of prodrug moiety would depend on the specific liabilities of the parent drug that need to be overcome. General principles for designing prodrugs for amine-containing compounds are well-established in the field. mdpi.com

Future Directions and Research Gaps in 2 Methyl 2 Piperidin 4 Yl Propanenitrile Studies

Unexplored Biological Targets and Pathways for 2-Methyl-2-(piperidin-4-yl)propanenitrile

The piperidine (B6355638) nucleus is a cornerstone in drug discovery, present in numerous classes of pharmaceuticals. nih.govnih.gov Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. ijnrd.orgresearchgate.net The nitrile group, particularly in an α-amino configuration, can act as a reactive "warhead" for covalent inhibitors, a strategy gaining traction for its potential to create highly potent and selective drugs. nih.gov This reactivity is especially relevant for targeting enzymes with nucleophilic residues like cysteine or serine in their active sites. nih.gov

Given these characteristics, future research could explore the potential of this compound and its derivatives against a variety of biological targets. Potential areas of investigation include:

Enzyme Inhibition: The electrophilic nature of the nitrile's carbon atom makes it a candidate for targeting enzymes that are considered difficult to inhibit, such as certain kinases and proteases involved in cancer and autoimmune diseases. nih.gov

GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs), suggesting that derivatives of this compound could be screened for activity at these important drug targets. researchgate.net

Ion Channel Modulation: Sigma receptors, which are involved in a multitude of biological functions and are implicated in neurological disorders and cancer, are known to bind piperidine-based compounds. nih.govrsc.org This opens up an avenue for investigating the potential of this compound analogues as sigma receptor modulators.

Application of Novel Synthetic Methodologies for this compound Analogues

The synthesis of α-aminonitriles, such as this compound, has traditionally been achieved through methods like the Strecker reaction. mdpi.comresearchgate.net However, recent advancements in synthetic organic chemistry offer new possibilities for creating diverse analogues of this compound with improved efficiency and stereoselectivity.

Modern synthetic approaches that could be applied include:

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in synthesis. Organocatalyzed Strecker-type reactions can provide high yields and excellent enantioselectivity, which is crucial for the development of effective pharmaceuticals. mdpi.com

Photocatalysis: Light-mediated reactions offer mild and efficient pathways for C-H functionalization. Photocatalytic methods could be employed for the direct cyanation of piperidine derivatives, providing a more streamlined route to compounds like this compound. organic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This technology could be particularly advantageous for the synthesis of nitrile-containing compounds.

Multicomponent Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient. nih.gov Developing novel multicomponent reactions for the synthesis of functionalized piperidines could rapidly generate a library of analogues for biological screening.

Synthetic Method Potential Advantages for Synthesizing Analogues Reference
OrganocatalysisHigh enantioselectivity, operational simplicity, moisture resistance. mdpi.com
PhotocatalysisMild reaction conditions, high functional group tolerance. organic-chemistry.org
Flow ChemistryEnhanced safety, scalability, and process control.N/A
Multicomponent ReactionsHigh atom economy, rapid generation of molecular diversity. nih.gov

Advanced Computational Modeling for this compound-Target Interactions

Computational methods are indispensable in modern drug discovery for predicting how a molecule might interact with a biological target. rsc.orgresearchgate.net For this compound and its potential analogues, advanced computational modeling can provide significant insights.

Key computational techniques that can be applied are:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It can be used to screen virtual libraries of this compound derivatives against known protein structures to identify potential hits. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-receptor complex over time, revealing crucial information about the stability of the interaction and the key amino acid residues involved. nih.govrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions, such as the covalent modification of an enzyme by the nitrile group, QM/MM methods can provide a detailed understanding of the reaction mechanism and energetics.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of compounds with their biological activity, which can guide the design of more potent analogues. researchgate.net

Opportunities for Collaborative Multidisciplinary Research on this compound

The multifaceted nature of drug discovery necessitates a collaborative approach. The study of this compound and its derivatives would benefit greatly from the integration of expertise from various scientific disciplines.

Opportunities for collaboration include:

Medicinal and Synthetic Chemistry: Synthetic chemists can design and create novel analogues, while medicinal chemists can guide the design process based on structure-activity relationships and pharmacological principles. nih.govmdpi.com

Computational Chemistry and Structural Biology: Computational chemists can perform in silico screening and simulation studies, while structural biologists can determine the crystal structures of ligand-protein complexes, providing experimental validation for the computational models. nih.govrsc.org

Pharmacology and Cell Biology: Pharmacologists can assess the in vitro and in vivo activity of new compounds, while cell biologists can investigate their mechanisms of action at the cellular and molecular levels. ijnrd.orgresearchgate.net

Materials Science: There is potential to incorporate piperidine-based compounds into novel materials for applications such as drug delivery. nih.gov

Methodological Advancements for Investigating this compound at the Molecular Level

A deeper understanding of the behavior of this compound at the molecular level requires the application of advanced analytical and biophysical techniques.

Methodological advancements that can be leveraged include:

Q & A

Q. What are the optimal synthetic routes for 2-methyl-2-(piperidin-4-yl)propanenitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound typically involves multi-step protocols, starting from piperidine derivatives and nitrile-containing precursors. Key strategies include:

  • Nucleophilic substitution : Reacting 4-piperidone derivatives with methyl magnesium bromide to form tertiary alcohols, followed by cyanidation using trimethylsilyl cyanide (TMSCN) under acidic conditions .
  • Cyanoalkylation : Employing piperidine-4-carbonitrile and acetone in a Michael addition, catalyzed by cesium carbonate, to achieve the branched nitrile structure .
  • Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield optimization requires strict anhydrous conditions and temperature control (0–5°C during cyanidation).

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Nucleophilic Substitution4-Piperidone, MeMgBr, TMSCN, H2SO46595
CyanoalkylationPiperidine-4-carbonitrile, Cs2CO3, acetone7298

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer: Structural validation requires a combination of spectroscopic techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.5 ppm (piperidine ring CH2), δ 2.4–2.6 ppm (piperidine N-CH2), and δ 1.6 ppm (C(CH3)2) confirm the backbone .
    • ¹³C NMR : Signals at 120–125 ppm (C≡N) and 45–50 ppm (piperidine quaternary carbon) validate nitrile and branching .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 165.1) confirms molecular weight .
  • IR Spectroscopy : A sharp absorption band at ~2240 cm⁻¹ (C≡N stretch) is diagnostic .

Q. Table 2: Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMRδ 1.6 (s, 6H, C(CH3)2)
¹³C NMR120.5 ppm (C≡N)
IR2240 cm⁻¹ (C≡N)

Advanced Research Questions

Q. What strategies are recommended for evaluating the biological activity of this compound in enzyme inhibition assays?

Methodological Answer: To assess enzyme inhibition:

  • Target Selection : Prioritize enzymes with nitrile-binding pockets (e.g., proteases, kinases) .
  • In Vitro Assays :
    • Use fluorescence-based assays (e.g., trypsin inhibition with Boc-Gln-Ala-Arg-AMC substrate) at varying inhibitor concentrations (0.1–100 µM).
    • Measure IC50 values via dose-response curves and validate with negative controls (e.g., DMSO vehicle) .
  • Data Analysis : Employ the Cheng-Prusoff equation to calculate Ki values from IC50, ensuring substrate concentration ≈ KM .

Q. Key Considerations :

  • Counteract non-specific binding by including bovine serum albumin (BSA) in assay buffers.
  • Confirm reversibility via dialysis experiments .

Q. How can computational modeling techniques be applied to predict the binding affinity of this compound with biological targets?

Methodological Answer: Computational workflows include:

  • Molecular Docking : Use AutoDock Vina with the compound’s 3D structure (PubChem CID: B1315326) to screen against protein targets (e.g., PDB: 1TPX for trypsin) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and key interactions (e.g., hydrogen bonds with catalytic serine) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding, correlating with experimental IC50 values .

Q. Table 3: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)MM-PBSA ΔG (kcal/mol)Reference
Trypsin-8.2-9.1
Kinase X-7.5-8.3

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies:

  • Standardization : Adopt uniform assay conditions (pH 7.4, 25°C) and enzyme lots.
  • Dose-Response Validation : Test multiple concentrations (n ≥ 3 replicates) to ensure reproducibility.
  • Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cytotoxicity in HEK293 cells) .

Example : A study reporting weak trypsin inhibition (IC50 > 50 µM) versus strong inhibition (IC50 = 5 µM) may reflect differences in substrate saturation (KM adjustments) .

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